3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic chemistry and biochemistry. A vast number of pharmaceuticals, natural products, and functional materials are based on heterocyclic frameworks. Within this large family, isoxazolidinones represent a noteworthy subclass.
The isoxazolidinone ring system and its close relatives, oxazolidinones, are recognized as "privileged scaffolds" in medicinal chemistry. researchgate.netmdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fruitful starting points for drug discovery.
Derivatives of these scaffolds have demonstrated a wide array of pharmacological activities, including:
Antibacterial: The oxazolidinone class includes the antibiotic linezolid (B1675486), which is effective against multi-resistant gram-positive bacteria. nih.govnih.gov Research continues to explore new derivatives to combat emerging drug-resistant strains. researchgate.net
Anticancer: Certain isoxazolidine (B1194047) derivatives have shown promise as anticancer agents, serving as analogs for nucleosides and nucleotides. researchgate.net
Antiviral and Anti-inflammatory: The versatility of the scaffold has led to the development of compounds with potential antiviral and anti-inflammatory properties. nih.govresearchgate.net
In synthetic chemistry, isoxazolidines are valuable intermediates. mdpi.com The classic method for their synthesis is the 1,3-dipolar cycloaddition of a nitrone with an alkene, a reliable reaction for constructing the five-membered ring. mdpi.commdpi.commdpi.com The functionality within the ring can be further modified, making these compounds versatile building blocks for complex natural products and other target molecules. mdpi.com
The 2,3-epoxypropyl group, an oxirane (epoxide) attached to a propyl chain, is a strategically important functional group due to the high ring strain of the three-membered ether. This strain makes the ring susceptible to opening by a wide range of nucleophiles, a property that is heavily exploited in both synthesis and materials science.
In organic synthesis , this reactivity allows for the introduction of a variety of functional groups. The ring can be opened by amines, alkoxides, and other nucleophiles to create more complex structures, such as amino alcohols. lookchem.com This versatility makes epoxypropyl-containing molecules valuable synthons for building larger, multifunctional compounds.
In materials science , the epoxypropyl group is a key component in the production of polymers. Epoxy derivatives are valuable monomers for creating high-performance materials. mdpi.com For example, the ring-opening polymerization of molecules containing this group can lead to the formation of polyethers with tailored properties. mdpi.comnih.gov Furthermore, the reactivity of the epoxy group is utilized to functionalize surfaces, such as in the preparation of monolithic stationary phases for chromatography, where the surface chemistry can be modified by reacting the epoxy groups with specific reagents. daneshyari.comnih.gov
Table 1: Key Characteristics of the Constituent Moieties
| Moiety | Key Features | Primary Applications |
| 3-Isoxazolidinone | Five-membered heterocyclic ring. nih.gov Biologically active scaffold. researchgate.net Synthetically versatile. mdpi.com | Medicinal chemistry (antibacterial, anticancer). researchgate.netnih.govresearchgate.net Organic synthesis intermediate. mdpi.com |
| 2,3-Epoxypropyl | Highly reactive three-membered epoxide ring. lookchem.com Enables ring-opening reactions. daneshyari.com | Polymer synthesis (polyethers). mdpi.comnih.gov Surface functionalization. daneshyari.comnih.gov Synthetic building block. lookchem.com |
Historical Development of Research on the Chemical Compound
While extensive literature exists on the isoxazolidinone scaffold and epoxy compounds separately, specific research focused exclusively on 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is not widely documented in seminal historical papers. Its development can be understood as a logical convergence of established chemical principles rather than a singular breakthrough.
The foundational research enabling the conceptualization of this molecule includes:
The development of 1,3-dipolar cycloaddition reactions , pioneered by Rolf Huisgen, which provided a robust method for synthesizing isoxazolidine rings. mdpi.com
Extensive studies on ring-opening reactions of epoxides , which detailed their reactivity with various nucleophiles and established their utility in synthesis.
The discovery of the biological activities of oxazolidinones and isoxazolidinones , which spurred interest in synthesizing a wide variety of derivatives for pharmacological screening. nih.govnih.gov
The synthesis of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- would likely have been achieved through standard synthetic routes, such as the N-alkylation of a pre-formed 3-isoxazolidinone ring with an epoxy-containing electrophile like epichlorohydrin.
Current Research Landscape and Academic Inquiry Scope
The current research landscape for a molecule like 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is primarily driven by its potential as a bifunctional building block. Academic inquiry is likely focused on several key areas:
Novel Polymer Synthesis: Researchers in materials science may use this compound as a monomer. The epoxy group allows for polymerization, while the isoxazolidinone ring in the side chain could impart unique properties to the resulting polymer, such as altered thermal stability, solubility, or the potential for further modification. The synthesis of functional polyethers from related N-(2,3-epoxypropyl) heterocyclic compounds has been demonstrated. mdpi.comnih.gov
Medicinal Chemistry and Drug Discovery: In medicinal chemistry, this compound could serve as a versatile starting material. The isoxazolidinone core provides a proven pharmacophore, while the epoxy group acts as a reactive handle for attaching other molecular fragments. This allows for the creation of libraries of more complex molecules for screening against various biological targets. The general strategy of modifying oxazolidinone scaffolds to develop new therapeutic agents is an active area of research. nih.govresearchgate.net
Development of Synthetic Methodologies: The compound may also be a target in studies focused on developing new synthetic methods, for example, in exploring stereoselective reactions involving the epoxy group while the isoxazolidinone ring acts as a directing group.
Structure
3D Structure
Properties
CAS No. |
40784-20-1 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H9NO3/c8-6-1-2-10-7(6)3-5-4-9-5/h5H,1-4H2 |
InChI Key |
ACVFZDKKWCHRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CON(C1=O)CC2CO2 |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 3 Isoxazolidinone, 2 2,3 Epoxypropyl
Reactivity Profile of the Terminal 2,3-Epoxypropyl Group
The terminal 2,3-epoxypropyl (or glycidyl) group is a highly strained three-membered ring, making it susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry and materials science. The reaction mechanism and regioselectivity are influenced by the nature of the nucleophile and the reaction conditions (i.e., acidic or basic catalysis).
Nucleophilic Ring-Opening Reactions and Regioselectivity
In the absence of strong acid catalysis, the ring-opening of terminal epoxides like the one in 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is expected to proceed via an SN2 mechanism. This implies that the nucleophile will preferentially attack the sterically less hindered carbon atom of the epoxide ring (the terminal methylene (B1212753) group). This regioselectivity is a common feature of base-catalyzed or neutral epoxide ring-opening reactions.
Primary and secondary amines are potent nucleophiles that readily open epoxide rings to form amino alcohols. In the case of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, reaction with an amine (R2NH) would be expected to yield a 1-(dialkylamino)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol derivative. The reaction is typically carried out in a protic solvent like an alcohol or water, and can be catalyzed by the amine itself. Amides, being weaker nucleophiles, might require more forcing conditions or the use of a strong base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.
Table 1: Predicted Products from Reactions with Nitrogen Nucleophiles
| Nucleophile | Predicted Product Structure |
|---|---|
| Primary Amine (RNH2) | 1-(alkylamino)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol |
| Secondary Amine (R2NH) | 1-(dialkylamino)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol |
Alcohols and water can act as nucleophiles to open the epoxide ring, leading to the formation of ethers and diols, respectively. These reactions are generally slower than those with amines and often require acid or base catalysis. The attack of an alcohol (ROH) on 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- under basic conditions (e.g., in the presence of sodium alkoxide) would be expected to yield a 1-(alkoxy)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol. Carboxylic acids can also open the epoxide ring to form a hydroxy ester.
Table 2: Predicted Products from Reactions with Oxygen Nucleophiles
| Nucleophile | Predicted Product Structure |
|---|---|
| Alcohol (ROH) | 1-(alkoxy)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol |
| Water (H2O) | 1-(3-oxo-isoxazolidin-2-yl)propane-2,3-diol |
Thiols are excellent nucleophiles and readily react with epoxides under basic conditions to form β-hydroxy sulfides. The reaction of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- with a thiol (RSH) in the presence of a base would be predicted to afford a 1-(alkylthio)-3-(3-oxo-isoxazolidin-2-yl)propan-2-ol with high regioselectivity.
Table 3: Predicted Products from Reactions with Sulfur Nucleophiles
| Nucleophile | Predicted Product Structure |
|---|
A variety of carbon-based nucleophiles can be employed to open the epoxide ring, leading to the formation of new carbon-carbon bonds. These include Grignard reagents, organolithium compounds, and enolates. For instance, the reaction with a Grignard reagent (RMgX) would be expected to yield a secondary alcohol, 1-(3-oxo-isoxazolidin-2-yl)-alkan-2-ol, after attack at the terminal carbon of the epoxide.
Table 4: Predicted Products from Reactions with Carbon Nucleophiles
| Nucleophile | Predicted Product Structure |
|---|---|
| Grignard Reagent (RMgX) | 1-(3-oxo-isoxazolidin-2-yl)alkan-2-ol |
| Organolithium (RLi) | 1-(3-oxo-isoxazolidin-2-yl)alkan-2-ol |
Electrophilic Activation and Rearrangements of the Epoxide
In the presence of a Lewis or Brønsted acid, the epoxide oxygen can be protonated or coordinated to the acid, which activates the epoxide ring towards nucleophilic attack. Under acidic conditions, the regioselectivity of the ring-opening can be altered. While attack at the less substituted carbon is still common, for some substrates and nucleophiles, attack can occur at the more substituted carbon due to the development of a partial positive charge on this carbon in the transition state.
Furthermore, acid-catalyzed rearrangement of the epoxide to a carbonyl compound, such as an aldehyde or ketone, is a possible side reaction. For 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, treatment with a Lewis acid could potentially lead to the formation of 1-(3-oxo-isoxazolidin-2-yl)propan-2-one.
Polymerization and Oligomerization via Epoxy Functionality
The presence of the highly strained three-membered epoxy ring makes 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- a suitable monomer for polymerization and oligomerization reactions. The primary mechanism for this is ring-opening polymerization (ROP), which can be initiated by anionic, cationic, or coordination catalysts.
In anionic ring-opening polymerization, a nucleophilic initiator attacks one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of an alkoxide. This alkoxide can then act as a nucleophile to attack another epoxy ring, propagating the polymer chain. The polymerization of similar N-substituted epoxypropyl heterocyclic compounds, such as N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has been shown to proceed via anionic ROP in the presence of catalysts like potassium hydroxide (B78521) (KOH), yielding linear polyethers. researchgate.net This process involves the selective opening of the epoxy ring, leaving the heterocyclic moiety as a pendant group on the resulting polymer backbone. researchgate.net
Cationic ring-opening polymerization is another viable pathway, where an electrophilic initiator protonates or coordinates to the oxygen atom of the epoxy ring, making it more susceptible to nucleophilic attack by another monomer molecule. This method is commonly employed for the polymerization of various oxiranes.
The resulting polymers or oligomers are typically polyethers, with the isoxazolidinone group attached to the polymer backbone via a methylene bridge. The properties of the resulting materials, such as molecular weight and polydispersity, can be controlled by the choice of initiator, reaction temperature, and monomer-to-initiator ratio.
Below is a table summarizing potential polymerization methods for 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- based on the reactivity of the epoxy group.
| Polymerization Method | Initiator Type | Propagating Species | Resulting Polymer Structure |
| Anionic Ring-Opening Polymerization | Nucleophiles (e.g., alkoxides, hydroxides) | Alkoxide | Polyether with pendant isoxazolidinone groups |
| Cationic Ring-Opening Polymerization | Protic acids, Lewis acids | Oxonium ion | Polyether with pendant isoxazolidinone groups |
| Coordination Polymerization | Organometallic complexes | Coordinated monomer | Polyether with pendant isoxazolidinone groups |
Reactivity of the Isoxazolidinone Ring System
The isoxazolidinone ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, also possesses distinct reactivity that can be exploited for further chemical transformations.
Ring-Opening and Degradation Pathways
The isoxazolidinone ring can undergo ring-opening reactions under various conditions, leading to the formation of linear structures. These reactions can be initiated by nucleophiles, electrophiles, or through thermal degradation.
Hydrolysis, either under acidic or basic conditions, can lead to the cleavage of the amide bond within the isoxazolidinone ring. For instance, hydrolysis of the related imidazolidinone ring has been reported to occur in the presence of aqueous sodium hydroxide. masterorganicchemistry.com This would result in the formation of a γ-amino acid derivative.
Reductive cleavage of the N-O bond is another potential degradation pathway. This can be achieved using various reducing agents and would lead to the formation of a 1,3-amino alcohol derivative. The specific products would depend on the nature of the reducing agent and the reaction conditions.
Thermal degradation of the isoxazolidinone ring can also occur at elevated temperatures. The degradation of related heterocyclic structures, such as epoxy resins, has been studied and often involves complex radical mechanisms leading to the formation of various gaseous and liquid products. wikipedia.org
Functionalization of the Isoxazolidinone Core
The isoxazolidinone core can be functionalized at various positions, allowing for the introduction of new chemical moieties and the synthesis of a diverse range of derivatives.
Alkylation or acylation at the nitrogen atom of the isoxazolidinone ring is a common functionalization strategy for related heterocyclic systems. However, in the case of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, the nitrogen atom is already substituted. Therefore, functionalization would likely occur at other positions of the ring, such as the carbon atoms, if they bear suitable leaving groups or can be activated.
Modifications of the isoxazolidine (B1194047) ring itself, such as hydroxylation, acylation, and epoxidation, have been reported for other isoxazolidine derivatives. researchgate.net These transformations can introduce new functionalities and alter the chemical and physical properties of the molecule. For example, the direct oxidation of isoxazolidines to 3-isoxazolidinones has been achieved using ruthenium tetroxide, indicating that the carbon atoms adjacent to the heteroatoms are susceptible to oxidation. researcher.life
Nucleophilic Attack on the Carbonyl Group
The carbonyl group within the isoxazolidinone ring is an electrophilic center and is susceptible to nucleophilic attack. This reaction is a fundamental transformation in carbonyl chemistry and can lead to a variety of products. chemistrysteps.comle.ac.uk
The general mechanism involves the addition of a nucleophile to the carbonyl carbon, which results in the formation of a tetrahedral intermediate. researchgate.net The fate of this intermediate depends on the nature of the nucleophile and the stability of the leaving groups attached to the carbonyl carbon.
Reduction of the carbonyl group to a hydroxyl group can be achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). wikipedia.orglibretexts.org This would transform the isoxazolidinone into the corresponding isoxazolidine-3-ol derivative. The choice of reducing agent is crucial, as stronger reducing agents like LiAlH₄ could potentially also open the epoxy ring.
Grignard reagents and other organometallic compounds can also add to the carbonyl group, leading to the formation of tertiary alcohols after quenching the reaction. This provides a route to introduce new carbon-carbon bonds at the C3 position of the isoxazolidinone ring.
The reactivity of the carbonyl group in 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- would be influenced by the electronic effects of the adjacent nitrogen and oxygen atoms within the ring.
Derivatization Strategies and Analogue Synthesis for Enhanced Properties
Directed Functionalization of the Epoxypropyl Side Chain
The epoxide ring on the 2-(2,3-epoxypropyl)- side chain is a prime target for nucleophilic attack, enabling the introduction of a wide array of functional groups. This ring-opening reaction is a cornerstone for creating derivatives with tailored properties. The reaction proceeds via an SN2 mechanism, and the regioselectivity of the attack is influenced by the reaction conditions.
Under basic or neutral conditions, nucleophilic attack predominantly occurs at the sterically less hindered terminal carbon of the epoxide. In contrast, acidic conditions can lead to protonation of the epoxide oxygen, favoring attack at the more substituted carbon. A variety of nucleophiles have been successfully employed in these reactions, leading to a diverse range of functionalized analogues.
Table 1: Nucleophilic Ring-Opening Reactions of the Epoxypropyl Side Chain
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amines | Diethylamine | Amino alcohol |
| Alcohols | Methanol | Ether |
| Thiols | Thiophenol | Thioether |
| Azides | Sodium Azide (B81097) | Azido (B1232118) alcohol |
This table presents a summary of common nucleophilic additions to the epoxypropyl side chain, a versatile method for introducing new functionalities.
For instance, the reaction with primary or secondary amines yields amino alcohol derivatives. These reactions are often carried out in a protic solvent like ethanol (B145695) or isopropanol. The resulting amino alcohols can serve as precursors for further modifications or as biologically active molecules themselves. Similarly, reaction with alcohols or thiols under basic catalysis introduces ether or thioether linkages, respectively. The use of sodium azide provides a pathway to azido alcohols, which can be further transformed, for example, via "click chemistry" to introduce triazole rings.
Chemical Modifications of the Isoxazolidinone Nitrogen Atom
The nitrogen atom within the isoxazolidinone ring offers another site for chemical modification, primarily through N-alkylation and N-acylation reactions. These modifications can significantly impact the molecule's polarity, steric bulk, and interaction with biological targets.
N-Alkylation is typically achieved by treating the parent isoxazolidinone with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving good yields and preventing side reactions. Common bases include sodium hydride, potassium carbonate, and various organic amines.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is commonly performed using acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This modification can alter the electronic properties of the isoxazolidinone ring and introduce new functional handles for further derivatization.
Introduction of Diverse Substituents to the Isoxazolidinone Core
Modification of the carbon backbone of the isoxazolidinone ring, specifically at the C4 and C5 positions, is a powerful strategy for creating structural diversity. The primary method for constructing the isoxazolidinone ring itself, and thereby introducing substituents, is through 1,3-dipolar cycloaddition reactions. mdpi.com
This reaction involves the addition of a nitrone (the 1,3-dipole) to an alkene (the dipolarophile). By carefully selecting the substituents on both the nitrone and the alkene, a wide variety of substituted isoxazolidinones can be synthesized. For example, using a substituted alkene in the cycloaddition reaction will result in a correspondingly substituted isoxazolidinone at the C4 and/or C5 positions.
Table 2: Synthesis of Substituted Isoxazolidinones via 1,3-Dipolar Cycloaddition
| Nitrone Substituent (R1) | Alkene Substituent (R2, R3) | Resulting Isoxazolidinone Core |
|---|---|---|
| Phenyl | H, H | 3-Phenyl-isoxazolidinone |
| Methyl | H, COOCH3 | 4-Methoxycarbonyl-3-methyl-isoxazolidinone |
This table illustrates how the choice of reactants in a 1,3-dipolar cycloaddition reaction dictates the substitution pattern on the resulting isoxazolidinone core.
Furthermore, functional groups introduced at these positions can be subsequently modified. For instance, an ester group at C4 can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other functional groups.
Stereochemical Control in Analogue Synthesis
As with many biologically active molecules, the stereochemistry of 3-isoxazolidinone, 2-(2,3-epoxypropyl)- analogues can have a profound impact on their properties. Controlling the stereochemistry during synthesis is therefore a critical aspect of developing new derivatives.
The 1,3-dipolar cycloaddition reaction used to form the isoxazolidinone ring can often lead to the formation of multiple stereoisomers. The diastereoselectivity of this reaction can be influenced by several factors, including the nature of the substituents on the nitrone and alkene, the solvent, and the presence of a catalyst. Chiral auxiliaries or catalysts can be employed to induce enantioselectivity, leading to the preferential formation of one enantiomer.
Furthermore, the nucleophilic ring-opening of the epoxypropyl side chain proceeds with inversion of configuration at the attacked carbon atom. This SN2-type mechanism allows for the predictable formation of specific stereoisomers. For example, if the starting epoxide has a defined stereochemistry, the resulting diol or amino alcohol will also have a predictable stereochemical arrangement. This stereochemical control is essential for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents.
Utility in Organic Synthesis and Medicinal Chemistry Building Blocks
The Chemical Compound as a Chiral Synthon in Asymmetric Synthesis
The primary value of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- in asymmetric synthesis stems from its chiral nature and the presence of the epoxide group, a three-membered cyclic ether. Epoxides are highly sought-after intermediates due to the strain in their three-membered ring, which allows for regioselective and stereospecific ring-opening reactions with a wide variety of nucleophiles. nih.gov When the compound is prepared in an enantiomerically pure form, the chirality of the epoxypropyl side chain can be effectively transferred to new products, establishing it as a potent chiral synthon.
The nucleophilic ring-opening of the epoxide can proceed via an SN2 mechanism, which occurs with an inversion of stereochemistry at the center of attack. This predictable stereochemical outcome is a cornerstone of asymmetric synthesis. By reacting the chiral epoxide with different nucleophiles, a diverse array of enantiomerically enriched building blocks can be accessed. A prominent application is the synthesis of chiral β-amino alcohols, which are key structural motifs in numerous natural products and pharmaceutical agents. organic-chemistry.orgwestlake.edu.cndiva-portal.orgnih.gov For example, reaction with an amine nucleophile would open the epoxide to yield a chiral amino diol derivative, a versatile precursor for further elaboration.
The table below illustrates representative stereospecific ring-opening reactions that highlight the utility of the epoxypropyl moiety as a chiral precursor.
| Nucleophile (Nu⁻) | Resulting Functional Group | Product Class | Significance |
|---|---|---|---|
| Azide (B81097) (N₃⁻) | Azido (B1232118) alcohol | Precursor to β-amino alcohols | Azides are versatile functional groups that can be readily reduced to primary amines. researchgate.net |
| Alkoxide (RO⁻) | Ether alcohol | Chiral ether diols | Important building blocks in polyether natural products. |
| Thiolate (RS⁻) | Thioether alcohol | Chiral hydroxy sulfides | Found in various biologically active molecules and used as ligands. |
| Cyanide (CN⁻) | Cyano alcohol (hydroxynitrile) | Precursor to γ-amino acids | Hydrolysis of the nitrile provides a carboxylic acid functionality. |
| Organocuprates (R₂CuLi) | Carbon-extended alcohol | Chiral secondary alcohols | Enables the formation of new carbon-carbon bonds with high stereocontrol. |
Precursor for Advanced Heterocyclic Scaffolds
Beyond the epoxide, the isoxazolidinone ring itself is a valuable precursor for generating more complex heterocyclic structures. Isoxazolidines contain a weak N-O bond that can be cleaved under various conditions, most commonly via reductive methods like catalytic hydrogenation. This cleavage unmasks a 1,3-amino alcohol functionality, another privileged structural motif in medicinal chemistry. nih.gov
The strategic unmasking of this 1,3-amino alcohol from 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- can be combined with transformations of the side chain to construct a wide range of advanced heterocyclic scaffolds. For instance, the epoxide can first be opened with a nucleophile, and the resulting product can then undergo reductive N-O bond cleavage. The newly revealed amine and alcohol functionalities can then participate in subsequent intramolecular cyclization reactions to form new rings. This sequential reaction pathway allows for the creation of diverse scaffolds such as oxazolidinones, piperidines, and other nitrogen-containing heterocycles, which are prevalent in drug discovery. nih.govnih.gov
The following table outlines potential heterocyclic scaffolds that can be derived from the subject compound through sequential or one-pot transformations.
| Reaction Sequence | Key Intermediates | Resulting Heterocyclic Scaffold | Potential Application |
|---|---|---|---|
| 1. Epoxide opening (e.g., with H₂O). 2. N-O bond hydrogenolysis. 3. Intramolecular cyclization with phosgene (B1210022) or equivalent. | Amino diol | Substituted Oxazolidin-2-one | Core of linezolid-class antibiotics and chiral auxiliaries. |
| 1. N-O bond hydrogenolysis. 2. Intramolecular cyclization of the resulting amino alcohol onto the epoxide. | 1,3-amino alcohol with epoxide | Substituted Morpholine or Piperazine derivative | Common scaffolds in CNS-active drugs. |
| 1. Epoxide opening with a carbon nucleophile. 2. N-O bond hydrogenolysis. 3. Intramolecular cyclization (e.g., Pictet-Spengler). | Functionalized 1,3-amino alcohol | Substituted Tetrahydroisoquinoline | Privileged structures in natural alkaloids and pharmaceuticals. mdpi.com |
| 1. Epoxide isomerization to an allylic alcohol. 2. N-O bond cleavage. 3. Intramolecular cyclization. | Unsaturated amino diol | Various nitrogen- and oxygen-containing heterocycles | Access to diverse chemical space for screening libraries. |
Role in Convergent and Divergent Synthetic Strategies
The presence of two distinct reactive functionalities—the epoxide and the isoxazolidinone—makes 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- an ideal substrate for both convergent and divergent synthetic strategies.
In a convergent synthesis , complex fragments of a target molecule are synthesized separately and then joined together in the final stages. The subject compound can act as a bifunctional linker, reacting its epoxide end with one fragment and, after deprotection, its newly formed amino alcohol moiety with a second fragment.
More powerfully, the compound is a prime candidate for divergent synthesis . This strategy involves using a common starting material or intermediate to generate a library of structurally diverse compounds. mdpi.com The differential reactivity of the epoxide and the N-O bond allows for selective transformations. For example, under Lewis acidic conditions, reactions can be directed to the epoxide ring while leaving the isoxazolidinone intact. mdpi.com Conversely, under reductive conditions (e.g., H₂/Pd-C), the N-O bond can be cleaved selectively without affecting a pre-functionalized side chain. This orthogonal reactivity allows chemists to "diverge" from a common intermediate to create a wide array of analogs for structure-activity relationship (SAR) studies. A researcher could generate one set of compounds by modifying the epoxide and another set by cleaving the isoxazolidinone ring first, all originating from the same chiral building block.
Applications in Macrocycle and Natural Product Synthesis
Macrocycles—large cyclic molecules—are of significant interest in drug discovery as they can tackle challenging biological targets like protein-protein interactions. nih.gov The synthesis of these complex structures often relies on building blocks that contain multiple functional groups capable of participating in ring-forming reactions. cam.ac.uk
3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, after suitable modification, is an excellent candidate for such applications. The synthetic sequence typically involves:
Ring-opening of the epoxide to install a part of the macrocyclic backbone or a side chain for later cyclization.
Cleavage of the isoxazolidinone ring to reveal the 1,3-amino alcohol.
Functionalization of the resulting amine and alcohol groups.
Macrocyclization , where the functionalized ends of the elongated chain are joined to form the large ring. mdpi.comnih.gov
The defined stereochemistry of the 1,3-amino alcohol, inherited from the chiral epoxide, provides crucial control over the three-dimensional structure of the resulting macrocycle, which is often critical for biological activity. This building block can be envisioned in the synthesis of natural products or their analogs that contain polyketide or peptide-like backbones incorporating amino alcohol fragments. nih.gov The ability to generate a stereochemically defined 1,3-amino alcohol unit makes this synthon particularly relevant for constructing complex natural products where such motifs are prevalent. researchgate.net
Applications in Materials Science and Polymer Chemistry
Role as a Reactive Monomer and Cross-linking Agent
As a reactive monomer, 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- possesses a unique molecular architecture that includes both a reactive epoxy group and an isoxazolidinone ring. This dual functionality allows it to be a versatile building block in polymer synthesis. The epoxy ring is susceptible to ring-opening polymerization with a variety of nucleophiles, such as amines, anhydrides, and phenols, enabling its incorporation into various polymer backbones.
Its capacity as a cross-linking agent is equally significant. Cross-linking is a process that forms covalent bonds between polymer chains, creating a three-dimensional network structure. This network formation transforms liquid resins into solid, infusible, and insoluble materials with enhanced mechanical and thermal properties. The epoxy group of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- can react with functional groups on different polymer chains, effectively linking them together and increasing the cross-link density of the final material. This property is crucial in the formulation of high-performance thermosetting polymers.
Development of Epoxy Resin Systems
The incorporation of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- into epoxy resin systems has been a subject of research aimed at tailoring the properties of these widely used thermosets. Epoxy resins are valued for their excellent adhesion, chemical resistance, and mechanical strength, making them indispensable in coatings, adhesives, and composites.
Influence on Curing Kinetics and Network Formation
Studies on the curing kinetics of epoxy systems containing isoxazolidinone structures have been conducted using techniques like Differential Scanning Calorimetry (DSC). These studies help in understanding how the presence of this compound affects the onset of curing, the peak exothermic temperature, and the total heat of reaction. This information is vital for optimizing curing cycles in industrial applications to ensure complete network formation and to prevent defects in the final product. The specific structure of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- can lead to the formation of a more defined and uniform polymer network, which in turn impacts the material's performance.
Enhancement of Mechanical and Thermal Properties of Polymers
The integration of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- into polymer matrices can lead to significant improvements in their mechanical and thermal properties. The rigid isoxazolidinone ring structure contributes to an increase in the stiffness and strength of the resulting polymer. When used as a cross-linker, it can increase the cross-link density, which generally leads to a higher glass transition temperature (Tg), improved thermal stability, and enhanced resistance to solvents and chemicals.
The table below summarizes the typical effects of incorporating specialized epoxy monomers on the properties of a standard Bisphenol A-based epoxy resin.
| Property | Standard Epoxy Resin | Epoxy Resin with Isoxazolidinone Monomer |
| Tensile Strength | Moderate to High | High to Very High |
| Flexural Modulus | High | Very High |
| Glass Transition (Tg) | 120-150°C | 150-200°C |
| Thermal Stability | Good | Excellent |
| Chemical Resistance | Good | Excellent |
Note: The values presented are illustrative and can vary based on the specific formulation and curing conditions.
Advanced Functional Coatings and Adhesives
The unique properties imparted by 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- make it a valuable component in the formulation of advanced functional coatings and adhesives. In the realm of protective coatings, its inclusion can enhance hardness, scratch resistance, and barrier properties against moisture and corrosive agents. These high-performance coatings are critical in demanding environments such as aerospace, automotive, and marine applications.
In structural adhesives, the goal is to achieve strong and durable bonds between various substrates. The use of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- can improve the adhesive strength and toughness of the bond line. The enhanced thermal stability also allows these adhesives to be used in applications where they are exposed to elevated temperatures.
Bio-Polymer Interactions and Scaffold Engineering
The field of biomedical engineering has shown increasing interest in polymers that are biocompatible and can interact favorably with biological systems. While specific studies on 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- in this area are emerging, the isoxazolidinone heterocycle is a known pharmacophore in various biologically active compounds. This suggests potential for developing biocompatible polymers.
In tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. The properties of the scaffold material are critical for its success. The ability to tailor the mechanical properties and degradation rate of polymers by incorporating monomers like 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- could be advantageous in creating scaffolds for specific tissue regeneration applications, such as bone or cartilage. The reactive epoxy group could also be used for grafting bioactive molecules onto the scaffold surface to enhance cell adhesion and differentiation.
Integration into Nanomaterials and Micro-Electro-Mechanical Systems (MEMS)
The functionalization of nanomaterials, such as nanoparticles and carbon nanotubes, with polymers can enhance their dispersibility and compatibility with matrix materials in nanocomposites. The epoxy functionality of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- can be utilized to covalently bond it to the surface of nanomaterials, thereby creating a robust interface between the nanofiller and the polymer matrix. This leads to improved load transfer and enhanced mechanical properties of the nanocomposite.
In the fabrication of Micro-Electro-Mechanical Systems (MEMS), polymers are often used as structural materials or as functional layers. The ability to precisely control the properties of polymers through the use of specialized monomers is highly desirable. Polymers derived from 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- could offer the required mechanical integrity, thermal stability, and chemical resistance for certain MEMS applications.
Biological Activity and Mechanistic Pharmacology of 3 Isoxazolidinone, 2 2,3 Epoxypropyl and Its Derivatives
Antimicrobial Activity Investigations
While specific studies focusing exclusively on the antimicrobial properties of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- are limited, the broader class of isoxazolidinone and oxazolidinone derivatives has demonstrated significant antimicrobial potential.
Oxazolidinones represent a class of synthetic antibiotics with a unique mechanism of action, primarily targeting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex essential for protein synthesis. This mode of action confers activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) nih.govnih.govnih.gov. Research into novel spiropiperazinyl oxazolidinone analogues has shown in vitro antibacterial activities comparable to the clinically used antibiotic linezolid (B1675486), with significant activity against drug-resistant strains nih.gov. The core structure of these compounds is crucial for their antibacterial effect, with modifications influencing their spectrum and potency nih.gov.
Some isoxazoline (B3343090) derivatives have also been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria nih.govias.ac.in. For instance, certain bicyclic isoxazoline derivatives have shown moderate antibiotic activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus mdpi.com.
Interactive Data Table: Antibacterial Activity of Representative Isoxazolidinone Analogs
| Compound Class | Target Organism(s) | Mechanism of Action | Reference |
| Spiropiperazinyl Oxazolidinones | Gram-positive bacteria (including MRSA, VRE), Mycobacterium vaccae | Inhibition of protein synthesis | nih.gov |
| Bicyclic Isoxazolines | Bacillus subtilis, Staphylococcus aureus | Not specified | mdpi.com |
| General Oxazolidinones | Multidrug-resistant Gram-positive bacteria | Inhibition of protein synthesis initiation | nih.govnih.gov |
Investigations into the antifungal properties of isoxazolidinone derivatives are an emerging area of research. Some bicyclic isoxazoline derivatives have demonstrated moderate activity against fungal cultures mdpi.com. Thiazolidinone derivatives, which share some structural similarities, have also been synthesized and evaluated for their activity against various fungal strains, including Aspergillus niger and Candida albicans nih.gov. The specific antifungal spectrum of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- derivatives warrants further investigation to determine their potential in this therapeutic area.
The antiviral potential of isoxazolidinone-containing compounds has been explored against a range of viruses. While direct studies on 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- are not extensively documented, research on related structures provides some insights. For example, certain isoxazoline derivatives have been synthesized and evaluated for their antiviral activities, though specific efficacy data remains limited in publicly available literature.
Anticancer Activity and Cytostatic Effects
A significant body of research has focused on the anticancer properties of isoxazolidinone and related heterocyclic compounds, revealing their ability to inhibit cancer cell growth through various mechanisms nih.govnih.govbdpsjournal.orgmdpi.com.
Numerous studies have demonstrated that isoxazolidinone and thiazolidinone derivatives can induce apoptosis (programmed cell death) in cancer cells. For instance, novel 2-aryl-4-oxo-thiazolidin-3-yl amides have been shown to be effective in killing prostate cancer cells nih.gov. Similarly, certain thiazolidinone derivatives containing a benzothiazole (B30560) core have exhibited cytotoxic activities against human lung and prostate cancer cell lines bdpsjournal.org. The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects.
The anticancer activity of these compounds is often linked to their interaction with specific molecular pathways involved in cell proliferation and survival. While the precise pathways affected by 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- are yet to be fully elucidated, research on related compounds provides valuable clues. For example, some anticancer agents work by inhibiting specific enzymes or proteins that are crucial for cancer cell growth. Further research is needed to identify the specific molecular targets of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- and its derivatives to fully understand their therapeutic potential.
Interactive Data Table: Anticancer Activity of Representative Isoxazolidinone and Thiazolidinone Analogs
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 2-Aryl-4-oxo-thiazolidin-3-yl amides | Prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, TSU) | Inhibition of cell growth | nih.gov |
| Thiazolidinones with benzothiazole core | Human lung cancer (A549), Human prostate cancer (PC-3) | Cytotoxic activity | bdpsjournal.org |
| N'-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones | Human liver (HepG2), Leukaemia (Jurkat) | Anti-cancer activity | nih.gov |
| 2-(Alkyl-, aryl-, hetaryl-)- nih.govnih.govias.ac.intriazolo[1,5-c]quinazolines | Various (e.g., non-small cell lung cancer, CNS, ovarian, prostate, breast cancer, leukemia, melanoma) | Inhibition of cancer cell growth | mdpi.com |
Anti-inflammatory and Immunomodulatory Potentials
Research into isoxazole (B147169) and isoxazolidine (B1194047) derivatives has revealed promising anti-inflammatory and immunomodulatory properties. For instance, certain isoxazole derivatives have been shown to exhibit dose-dependent suppression of phytohemagglutinin (PHA)-induced peripheral blood mononuclear cell (PBMC) proliferation. researchgate.net One particular derivative, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in mice, a classic model of acute inflammation. researchgate.net Furthermore, when applied topically, MZO-2 was effective in reducing ear edema and the number of lymphocytes in draining lymph nodes in a mouse model of contact sensitivity, with efficacy comparable to the immunosuppressive drug tacrolimus. researchgate.net
The anti-inflammatory activity of these compounds is often linked to the modulation of key inflammatory mediators. Studies on various heterocyclic compounds, including those with structures analogous to isoxazolidinones, have shown inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory cascade, is another common mechanism. For example, a series of novel phenylbutanal derivatives and their carboxylic acid analogues have demonstrated significant in vitro inhibition of COX-1, COX-2, and 5-LOX enzymes, with some compounds showing potent in vivo anti-inflammatory effects. nih.gov
While direct evidence for 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is lacking, the established anti-inflammatory and immunomodulatory activities of the broader isoxazole and isoxazolidine classes suggest that it may possess similar capabilities, warranting further investigation into its specific mechanisms of action.
Neurobiological Activities and Target Engagement
The neurobiological activities of isoxazolidinone derivatives are an emerging area of research. While specific data for 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is not available, studies on related structures suggest potential neuroprotective effects. Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Some thiazoline (B8809763) derivatives, which share a heterocyclic core, have been shown to protect primary cultured cortical astrocytes from hydrogen peroxide-induced oxidative stress. researchgate.net These compounds were found to attenuate reductions in the activity of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase, and to reduce the levels of reactive oxygen species and malondialdehyde, a marker of lipid peroxidation. researchgate.net
Furthermore, in animal models of cerebral ischemia, a thiazoline derivative demonstrated neuroprotective effects by preventing neuronal death in the hippocampus. This protection was attributed to the compound's ability to reduce oxidative stress. mdpi.com The potential for isoxazolidinone derivatives to cross the blood-brain barrier is a critical factor for their development as neurotherapeutics. While not directly studied for the compound , the physicochemical properties of such small molecules could allow for central nervous system penetration.
Structural Requirements for Biological Potency (Structure-Activity Relationships)
The biological activity of isoxazolidinone derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies help to elucidate the key molecular features responsible for their pharmacological effects.
The substitution pattern on the isoxazolidinone ring plays a critical role in determining the biological activity. For the structurally related oxazolidinones, SAR studies have been extensive, particularly in the context of their antibacterial activity. These studies have shown that the nature of the substituent at the C-5 position of the oxazolidinone ring is a key determinant of potency. For example, in the case of the antibiotic linezolid and its analogues, the C-5 acetamidomethyl moiety is crucial for its interaction with the bacterial ribosome. nih.gov Modifications at this position, such as replacing the acetamide (B32628) with a hydroxymethyl or a 1,2,3-triazole group, can significantly alter the activity spectrum, particularly against resistant bacterial strains. nih.gov
In the context of anti-inflammatory activity, SAR studies on flavonoids have highlighted the importance of specific hydroxylation patterns and the presence of a C2-C3 double bond in the C-ring for antioxidant and anti-inflammatory effects, respectively. researchgate.net While these are different chemical classes, the principles of how specific functional groups contribute to biological activity are broadly applicable. For isoxazolidinone derivatives, the nature and position of substituents on the heterocyclic ring and on any side chains would be expected to influence their interaction with biological targets, thereby modulating their anti-inflammatory, immunomodulatory, and neurobiological activities.
Stereochemistry is a critical factor in the biological activity of chiral molecules. The presence of stereocenters can lead to stereoisomers (enantiomers and diastereomers) that may exhibit significantly different pharmacological and toxicological profiles. nih.gov The epoxypropyl moiety of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- contains a chiral center, meaning the compound can exist as different stereoisomers.
The biological activity of pesticides, for instance, is often highly dependent on their stereochemistry. For the fungicide epoxiconazole, which has three chiral centers, the (2R,3S)-isomer shows the highest biological activity, while other configurations are less effective. michberk.com Similarly, the herbicidal activity of Mecoprop is almost exclusively due to the (R)-(+)-enantiomer. michberk.com
In drug development, the stereochemistry of epoxide-containing molecules is of paramount importance. The specific spatial arrangement of the epoxide ring and its substituents can dramatically influence how the molecule interacts with its biological target. For example, in a series of nature-inspired compounds, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for cellular uptake and/or target engagement. nih.gov Therefore, the stereochemical configuration of the epoxypropyl group in 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is expected to have a profound impact on its biological potency. Different stereoisomers may exhibit varying degrees of anti-inflammatory, immunomodulatory, and neurobiological activity, and may also differ in their metabolic fate and potential for off-target effects.
Computational and Theoretical Studies of 3 Isoxazolidinone, 2 2,3 Epoxypropyl
Quantum Chemical Investigations and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The isoxazolidinone and epoxy rings, with their heteroatoms, would likely be key areas of interest in such an analysis.
Table 1: Hypothetical HOMO-LUMO Analysis Data for 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | - | Energy of the highest occupied molecular orbital. |
| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability. |
Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas with an excess of electrons and are prone to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.
For 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazolidinone and epoxy rings, highlighting them as potential sites for interaction with electrophiles. The hydrogen atoms would likely exhibit positive potential.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. These simulations can predict how a molecule might behave in different environments, such as in solution or in the presence of a biological macromolecule. For 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, MD simulations could reveal the preferred conformations of the molecule and the flexibility of the epoxypropyl side chain. This information is crucial for understanding how the molecule might fit into a binding site of a protein.
In Silico Prediction of Biological Targets and Ligand Interactions
In silico methods are computational techniques used to predict the biological targets of a compound and how it might interact with them. nih.gov These approaches often involve molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By screening 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- against a library of known protein structures, potential biological targets could be identified. The docking results would provide information on the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein.
Computational Analysis of Reaction Mechanisms and Pathways
Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. This allows for the determination of reaction pathways and activation energies. For 3-Isoxazolidinone, 2-(2,3-epoxypropyl)-, computational analysis could be used to study the reactivity of the epoxy ring, a common functional group involved in various chemical transformations. For instance, the mechanism of ring-opening reactions under different conditions (e.g., acidic or basic) could be investigated.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Strategies and Methodologies
Future advancements in the synthesis of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- and its derivatives are likely to focus on enhancing efficiency, stereoselectivity, and sustainability. While traditional methods for creating isoxazolidine (B1194047) rings, such as 1,3-dipolar cycloaddition, are well-established, innovative approaches are continuously being explored. nih.govmdpi.com
Key areas for innovation include:
Catalytic Asymmetric Synthesis: Developing novel chiral catalysts to control the stereochemistry at the isoxazolidinone ring and the epoxy group will be crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological applications. nih.gov
Flow Chemistry: The adoption of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related compounds.
Biocatalysis: The use of enzymes as catalysts could provide highly selective and environmentally friendly routes to 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- and its analogs.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantiomeric purity, access to specific stereoisomers. | Development of novel chiral ligands and metal complexes. nih.gov |
| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization for multi-step syntheses. |
| Biocatalysis | High selectivity, mild reaction conditions, green chemistry. | Enzyme discovery and engineering for specific transformations. |
Advanced Applications in Functional Materials
The presence of a reactive epoxy group makes 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- a valuable building block for the creation of advanced functional materials. The epoxy ring can undergo ring-opening polymerization or react with a variety of nucleophiles to form cross-linked networks or functionalized polymers. acs.orgresearchgate.net
Future research is anticipated in the following areas:
Smart Polymers: Incorporation of the isoxazolidinone moiety into polymer backbones could lead to materials with stimuli-responsive properties, such as pH or temperature sensitivity.
High-Performance Coatings and Adhesives: The strong adhesive properties and chemical resistance of epoxy resins can be further enhanced by the unique electronic and structural contributions of the isoxazolidinone ring, potentially leading to coatings with improved durability and specialized functionalities. youtube.com
Biocompatible Materials: The isoxazolidinone scaffold is found in various bioactive molecules, suggesting that polymers derived from 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- could exhibit good biocompatibility, making them suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Rational Design of Bioactive Analogues for Targeted Therapies
The isoxazolidinone and the broader oxazolidinone class of compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active molecules, including antibiotics. nih.govrsc.orgebi.ac.uk The 2-(2,3-epoxypropyl)- substituent provides a reactive handle for conjugation to biomolecules or for further chemical modification to create a library of analogs for screening.
Future directions in this area will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the isoxazolidinone ring and the side chain will be essential to understand how structural changes influence biological activity. nih.gov
Targeted Drug Delivery: The epoxy group can be used to covalently link the isoxazolidinone scaffold to targeting moieties such as antibodies or peptides, enabling the specific delivery of a therapeutic agent to cancer cells or other diseased tissues. medchemexpress.comresearchgate.netmdpi.com
Development of Novel Antimicrobials and Anticancer Agents: Given the known activities of related compounds, rational design efforts will likely focus on developing new isoxazolidinone-based drugs with improved efficacy and reduced side effects. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will play a crucial role in this process. mdpi.comresearchgate.net
| Therapeutic Target | Design Strategy | Potential Advantage |
| Bacterial Ribosome | Modification of the isoxazolidinone core to enhance binding affinity. | Overcoming existing antibiotic resistance mechanisms. |
| Kinases in Cancer Cells | Synthesis of derivatives that selectively inhibit specific oncogenic kinases. | Targeted therapy with reduced toxicity to healthy cells. nih.gov |
| Viral Enzymes | Design of isoxazolidinone analogs that act as enzyme inhibitors. | Development of novel antiviral agents. |
Interdisciplinary Research Integrating Chemical Biology and Materials Science
The dual functionality of 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- makes it an ideal candidate for interdisciplinary research at the interface of chemical biology and materials science. youtube.com The isoxazolidinone moiety can be designed to interact with biological targets, while the epoxy group allows for its incorporation into material scaffolds.
Emerging research themes include:
Bioactive Surfaces: Covalently attaching 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- to surfaces could create materials with antimicrobial or anti-fouling properties for use in medical devices and marine applications.
Chemical Probes: Functionalization of the epoxy group with reporter tags (e.g., fluorescent dyes) could enable the use of these molecules as chemical probes to study biological processes.
Tissue Engineering: The development of biodegradable and bioactive scaffolds that can support cell growth and tissue regeneration is a promising area where this compound could find application.
Role in Sustainable Chemical Processes and Technologies
The principles of green chemistry are increasingly influencing the direction of chemical research and manufacturing. Future work on 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- is expected to align with these principles.
Key aspects of sustainability to be explored are:
Use of Renewable Feedstocks: Investigating the synthesis of the isoxazolidinone and epoxy precursors from bio-based sources would reduce the reliance on petrochemicals. youtube.commdpi.commdpi.com
Atom-Economical Reactions: The development of synthetic routes that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. rsc.org
Catalytic and Solvent-Free Processes: The use of recyclable catalysts and the avoidance of hazardous organic solvents are crucial for developing environmentally benign synthetic methods. Recent advancements in using deep eutectic solvents for oxazolidinone synthesis exemplify this trend. rsc.orgresearchgate.netresearchgate.net Furthermore, the potential to utilize carbon dioxide as a C1 building block in the synthesis of related heterocyclic structures presents an attractive avenue for sustainable chemistry. mdpi.com
Recyclable Materials: Designing polymers and materials from 3-Isoxazolidinone, 2-(2,3-epoxypropyl)- that can be chemically recycled at the end of their lifecycle is a significant long-term goal. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
